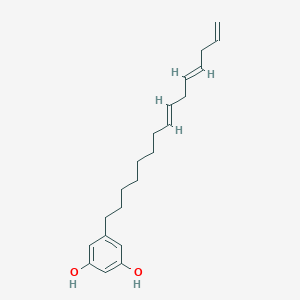
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. CDDP is a phosphorothioate derivative of isoindole-1,3-dione and is a potent inhibitor of protein tyrosine phosphatases.
作用机制
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione inhibits protein tyrosine phosphatases by covalently modifying the active site cysteine residue of these enzymes. This modification results in the irreversible inhibition of protein tyrosine phosphatases and leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the proliferation of T cells and B cells, making it a potential therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has several advantages for lab experiments. It is a potent and specific inhibitor of protein tyrosine phosphatases, making it an ideal tool for studying the role of these enzymes in cellular signaling pathways. However, this compound has some limitations. It is a highly reactive compound and can react with other cellular components, leading to non-specific effects. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
Several future directions for 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione research are possible. One potential area of research is the development of this compound analogs with improved solubility and specificity. Another area of research is the identification of specific protein tyrosine phosphatases that are targeted by this compound. Additionally, the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, may enhance its efficacy in the treatment of cancer.
合成方法
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione can be synthesized using a simple two-step process. First, 2-(1-chloroethyl)isoindole-1,3-dione is reacted with dimethoxyphosphinothioyl chloride to form 2-(1-chloro-2-dimethoxyphosphinothioylsulfanyl)ethyl isoindole-1,3-dione. This intermediate is then treated with sodium hydroxide to obtain the final product, this compound.
科学研究应用
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been extensively used in scientific research as a potent inhibitor of protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that play a critical role in the regulation of cell signaling pathways. Dysregulation of these pathways is associated with several diseases, including cancer, diabetes, and autoimmune disorders.
属性
CAS 编号 |
10577-14-7 |
|---|---|
分子式 |
C12H16Cl2N4O4S |
分子量 |
365.8 g/mol |
IUPAC 名称 |
2-(1-chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13ClNO4PS2/c1-17-19(20,18-2)21-7-10(13)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-6,10H,7H2,1-2H3 |
InChI 键 |
SMXIQXAQESMSRT-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl |
规范 SMILES |
COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)

![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)